3-(Oxetan-3-yl)-3-oxopropanenitrile

Catalog No.
S15841897
CAS No.
M.F
C6H7NO2
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Oxetan-3-yl)-3-oxopropanenitrile

Product Name

3-(Oxetan-3-yl)-3-oxopropanenitrile

IUPAC Name

3-(oxetan-3-yl)-3-oxopropanenitrile

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C6H7NO2/c7-2-1-6(8)5-3-9-4-5/h5H,1,3-4H2

InChI Key

PSNCMOVUAAEYRS-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C(=O)CC#N

3-(Oxetan-3-yl)-3-oxopropanenitrile is a chemical compound characterized by its unique structural features, including an oxetane ring and a nitrile functional group. The oxetane moiety contributes to the compound's reactivity and potential biological activity, while the nitrile group enhances its chemical properties, making it a valuable intermediate in organic synthesis. The compound is recognized for its role in synthesizing various heterocyclic compounds, which are significant in medicinal chemistry.

The reactivity of 3-(Oxetan-3-yl)-3-oxopropanenitrile is primarily attributed to the presence of the oxetane and nitrile functional groups. Key reactions include:

  • Nucleophilic Attack: The compound can act as a nucleophile in various organic reactions, facilitating the formation of new bonds.
  • Cyclization Reactions: It serves as a precursor for synthesizing heterocycles through cyclization, particularly when subjected to base-promoted conditions.
  • Condensation Reactions: The nitrile group allows for condensation with nucleophiles, enabling the introduction of cyano groups into organic molecules.

These reactions underline the compound's significance in generating diverse chemical entities with potential biological activity.

Compounds derived from 3-(Oxetan-3-yl)-3-oxopropanenitrile exhibit notable biological activities. They may interact with specific targets such as enzymes or receptors, influencing various biochemical pathways. For instance, derivatives of this compound have been explored for their potential as inhibitors of glycogen synthase kinase-3 beta (GSK-3β), an enzyme implicated in several diseases, including Alzheimer's disease and cancer . The biological profile of these compounds often includes minimal cytotoxicity and neuroprotective properties, enhancing their therapeutic potential.

The synthesis of 3-(Oxetan-3-yl)-3-oxopropanenitrile can be achieved through several methods:

  • Cyclization from Precursor Molecules: Utilizing starting materials that contain both oxetane and nitrile functionalities.
  • Gold-Catalyzed Reactions: Employing gold catalysts to facilitate the formation of the oxetane ring from readily available substrates like propargylic alcohols .
  • Base-Promoted Cyclization: This method allows for the formation of heterocycles from the compound under basic conditions, enhancing yield and selectivity.

These synthetic pathways illustrate its utility in generating complex molecular architectures relevant to pharmaceutical applications.

The primary applications of 3-(Oxetan-3-yl)-3-oxopropanenitrile include:

  • Drug Discovery: As a building block for synthesizing biologically active molecules, particularly in the development of new therapeutic agents targeting various diseases.
  • Organic Synthesis: Its versatility allows it to be used in creating diverse chemical entities, including heterocycles that are crucial in medicinal chemistry.
  • Material Science: Research into its properties may lead to applications in developing new materials with specific functionalities.

Interaction studies involving 3-(Oxetan-3-yl)-3-oxopropanenitrile focus on its binding affinities and mechanisms with biological targets. For example, studies have shown that derivatives can effectively inhibit GSK-3β by interacting with specific residues within the enzyme's binding site . Understanding these interactions is essential for optimizing the compound's efficacy and specificity as a therapeutic agent.

Several compounds share structural similarities with 3-(Oxetan-3-yl)-3-oxopropanenitrile. Here are notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(Hydroxypiperidin-1-yl)-3-oxopropanenitrileContains a piperidine ringKnown for its role as a versatile building block
Oxetan-2-oneLacks the nitrile groupPrimarily used in drug discovery
4-OxazolidinoneContains an oxazolidine ringExhibits antimicrobial properties
2-OxetanoneA simpler oxetane derivativeUsed in organic synthesis

These compounds highlight the uniqueness of 3-(Oxetan-3-yl)-3-oxopropanenitrile due to its specific combination of functional groups, which enhances its reactivity and potential applications in medicinal chemistry.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Exact Mass

125.047678466 g/mol

Monoisotopic Mass

125.047678466 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

Explore Compound Types